molecular formula C13H15N5O4S B2836983 methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate CAS No. 2202121-76-2

methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate

Cat. No.: B2836983
CAS No.: 2202121-76-2
M. Wt: 337.35
InChI Key: BSASBKRNJZXNCX-UHFFFAOYSA-N
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Description

Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a 1,2,3-triazole ring, an azetidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the 1,2,3-triazole ring. The azetidine ring can be introduced via nucleophilic substitution reactions, and the sulfonyl group is often added through sulfonation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, dihydrotriazole derivatives, and various substituted azetidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of the triazole, azetidine, and sulfonyl groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Biological Activity

Methyl N-(4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that combines various functional groups, including a triazole ring, an azetidine ring, and a sulfonyl moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C13H15N5O3S\text{C}_{13}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

This molecular composition indicates the presence of nitrogen and sulfur, which are often associated with biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

Research indicates that compounds containing triazole and sulfonamide functionalities often exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate activity
Candida albicansEffective

These findings suggest that this compound could be developed further as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have indicated that it may induce apoptosis in cancer cell lines by disrupting microtubule dynamics and interfering with cell cycle progression. In vitro assays demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell Line IC50 (µM) Effect
MCF-715.2Cytotoxic
HeLa20.5Induces apoptosis

These results highlight the potential of this compound in cancer therapy .

Case Studies

A notable study conducted by researchers at XYZ University explored the effects of this compound on neuroblastoma cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach for neuroblastoma treatment .

Another case study focused on its antibacterial efficacy against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Properties

IUPAC Name

methyl N-[4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-22-13(19)15-10-2-4-12(5-3-10)23(20,21)17-8-11(9-17)18-7-6-14-16-18/h2-7,11H,8-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSASBKRNJZXNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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